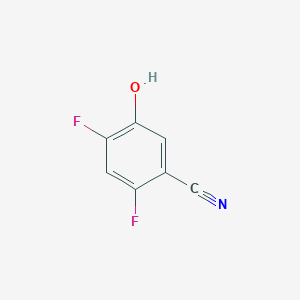

2,4-Difluoro-5-hydroxybenzonitrile

Description

2,4-Difluoro-5-hydroxybenzonitrile (CAS: 1806273-04-0) is a fluorinated aromatic nitrile derivative with the molecular formula C₇H₃F₂NO. It features a hydroxyl (-OH) group at the 5th position and fluorine atoms at the 2nd and 4th positions of the benzene ring, alongside a nitrile (-CN) substituent. This compound is commercially available in purities up to 97% and is typically offered in quantities of 25–100 mg for research applications . Its unique substitution pattern makes it valuable in pharmaceutical and agrochemical synthesis, where fluorine and hydroxyl groups often enhance bioavailability and binding specificity.

Properties

IUPAC Name |

2,4-difluoro-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAUQGDBWNRTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-hydroxybenzonitrile typically involves the selective fluorination of precursor compounds. One common method is the reaction of 2,4-difluoroaniline with cyanogen bromide under controlled conditions to introduce the nitrile group . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper(I) bromide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of 2,4-difluoro-5-hydroxybenzaldehyde.

Reduction: Formation of 2,4-difluoro-5-hydroxybenzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-5-hydroxybenzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Halogen-Substituted Derivatives

4-Chloro-5-fluoro-2-hydroxybenzonitrile (CAS: 474825-99-5) Molecular Formula: C₇H₃ClFNO Key Differences: Replaces the 2-fluoro group with chlorine. The hydroxyl group at position 2 instead of 5 may influence hydrogen-bonding interactions .

5-Chloro-2,4-difluorobenzonitrile (CAS: 887267-38-1)

- Molecular Formula : C₇H₂ClF₂N

- Key Differences : Lacks the hydroxyl group but introduces chlorine at position 3. This substitution reduces polarity and may enhance membrane permeability in biological systems .

Functional Group Variations

2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) Molecular Formula: C₈H₄FNO Key Differences: Replaces the hydroxyl group with a formyl (-CHO) substituent. The aldehyde group increases electrophilicity, making it reactive in condensation reactions. The absence of a second fluorine (only 2-fluoro) reduces steric and electronic effects compared to the target compound .

4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS: 162437-93-6) Molecular Formula: C₇H₅FN₂O Key Differences: Substitutes the 4-fluoro group with an amino (-NH₂) group.

Positional Isomers

2-Fluoro-5-hydroxybenzonitrile Molecular Formula: C₇H₄FNO Key Differences: A positional isomer with fluorine at position 2 and hydroxyl at position 5, but lacking the 4-fluoro substituent.

2,4-Difluoro-6-methoxyaniline (CAS: 1400653-78-2) Molecular Formula: C₇H₇F₂NO Key Differences: Replaces the nitrile and hydroxyl groups with methoxy (-OCH₃) and amino (-NH₂) groups. The methoxy group is electron-donating, opposing the electron-withdrawing effects of fluorine, which could modulate aromatic ring reactivity .

Physicochemical and Reactivity Comparisons

Biological Activity

2,4-Difluoro-5-hydroxybenzonitrile is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile functional group attached to a benzene ring. Its molecular formula is . The unique combination of functional groups contributes to its chemical reactivity and biological activity.

Key Features:

- Molecular Formula:

- Appearance: White to off-white crystalline solid

- Functional Groups: Hydroxyl (-OH), Nitrile (-CN), Fluorine atoms

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its affinity for proteins and nucleic acids. The fluorine atoms increase lipophilicity, which facilitates membrane penetration and interaction with lipid bilayers.

Proposed Mechanisms:

- Hydrogen Bonding: The hydroxyl group engages in hydrogen bonding with biological targets.

- Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions.

- Lipophilicity Enhancement: Fluorine atoms improve the compound's ability to traverse lipid membranes.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

-

Antimicrobial Properties:

- Exhibits activity against various bacterial strains.

- Potential as an antifungal agent due to its ability to disrupt fungal cell membranes.

-

Anticancer Activity:

- Investigated for its cytotoxic effects on cancer cell lines.

- Mechanisms may involve apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition:

- Potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.